molecular formula C6H5BrO2S B1389129 5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine CAS No. 302554-82-1

5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine

Cat. No.: B1389129
CAS No.: 302554-82-1
M. Wt: 221.07 g/mol
InChI Key: LECGHFZOZHNNCP-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine is an organic compound with the molecular formula C₆H₅BrO₂S and a molecular weight of 221.07 g/mol . This compound is a derivative of thieno[3,4-B][1,4]dioxine, where a bromine atom is substituted at the 5-position. It is known for its unique chemical structure, which combines a thiophene ring with a dioxine moiety, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine typically involves the bromination of 2,3-dihydrothieno[3,4-B][1,4]dioxine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Hydrogen Peroxide: Used for oxidation reactions.

    Lithium Aluminum Hydride: Used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thieno[3,4-B][1,4]dioxine derivatives can be formed.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: De-brominated thieno[3,4-B][1,4]dioxine derivatives.

Scientific Research Applications

5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine involves its interaction with various molecular targets and pathways. The bromine atom and the thiophene-dioxine structure play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction processes. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,4-ethylenedioxythiophene: Similar structure but with an ethylenedioxy group instead of a dioxine moiety.

    7-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine-5-carboxaldehyde: Contains an additional formyl group at the 5-position.

Uniqueness

5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine is unique due to its specific substitution pattern and the combination of a thiophene ring with a dioxine moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c7-6-5-4(3-10-6)8-1-2-9-5/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECGHFZOZHNNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC=C2O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662928
Record name 5-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302554-82-1
Record name 5-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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